![molecular formula C21H26N2O2 B2691470 3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone CAS No. 478049-90-0](/img/structure/B2691470.png)
3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone” consists of 21 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. For a detailed structural analysis, it would be best to use specialized software or databases that can provide 3D molecular structures.Aplicaciones Científicas De Investigación
Isothiazole Derivatives and Reactions
- 3-Diethylamino-4-(4-methoxyphenyl)-isothiazole-1,1-dioxide, a related compound, demonstrates interesting reactions with azide ions in different solvents, leading to the formation of various isothiazole derivatives. These reactions and their mechanisms offer insights into the chemical behavior of similar compounds (Carugo, Clerici, & Pocarb, 1993).
Organometallic Chemistry Applications
- In the field of organometallic chemistry, 1-Diethylaminopropyne, a similar compound, reacts with specific chromium complexes, leading to the formation of new compounds through insertion into the metal-carbene bond. This showcases the potential for creating new molecules with unique properties (Dötz, Fügen-Köster, & Neugebauer, 1979).
Corrosion Inhibition in Steel
- Derivatives of similar compounds, such as Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, have been synthesized and studied for their efficiency in inhibiting corrosion of mild steel in acidic environments. These findings are significant for industrial applications where corrosion resistance is crucial (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Propiedades
IUPAC Name |
3-(diethylaminomethyl)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-22(5-2)15-19-20(16-9-7-6-8-10-16)23(21(19)24)17-11-13-18(25-3)14-12-17/h6-14,19-20H,4-5,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSDHIVJUOTFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2691387.png)
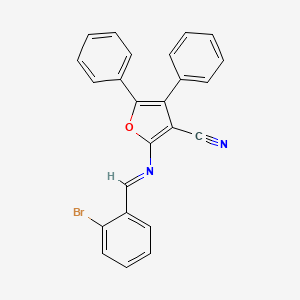
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2691391.png)
![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2691392.png)
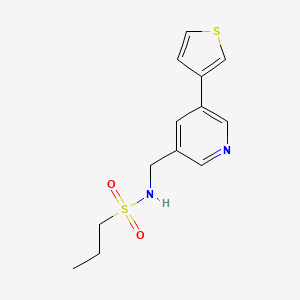


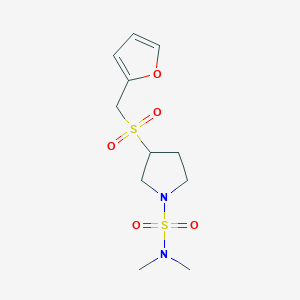
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2691400.png)
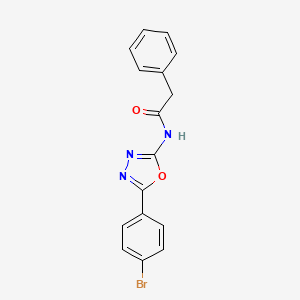
![N-(4-ethylphenyl)-2-((4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2691405.png)
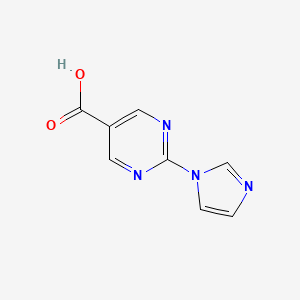
![1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethan-1-one](/img/structure/B2691408.png)
